tert-butyl N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate
Overview
Description
tert-butyl N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the methylsulfanyl and phenyl groups. The final step involves the formation of the carbamate group using tert-butyl chloroformate. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbamate group, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound has shown promise in preliminary studies as an antifungal, antibacterial, and anticancer agent. Its triazole moiety is known to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The methylsulfanyl group can undergo oxidation, generating reactive species that can further interact with biological molecules. The phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
- tert-butyl N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate
- tert-butyl N-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate
- tert-butyl N-[(5-methylsulfanyl-4-phenyl-1,2,3-triazol-3-yl)methyl]carbamate
Uniqueness: The presence of the methylsulfanyl group in tert-butyl N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate distinguishes it from other similar compounds. This group can undergo unique chemical reactions, such as oxidation to sulfoxides or sulfones, which can significantly alter the compound’s biological activity and reactivity. Additionally, the specific arrangement of substituents on the triazole ring can influence the compound’s binding affinity and selectivity towards biological targets.
Properties
IUPAC Name |
tert-butyl N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-15(2,3)21-14(20)16-10-12-17-18-13(22-4)19(12)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAHWQZTOLAXGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(N1C2=CC=CC=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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